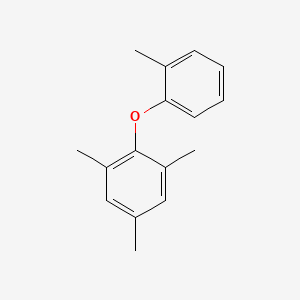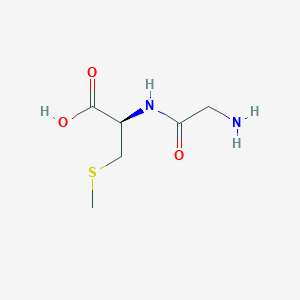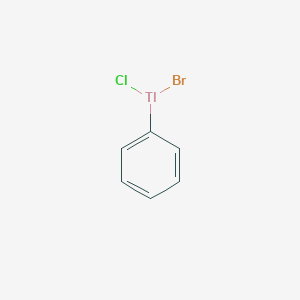
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three methyl groups and a 2-methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves the transalkylation of xylene over a solid acid catalyst . This process is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene undergoes various chemical reactions, including:
Bromination: Bromination occurs readily, giving mesityl bromide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Nitric acid, manganese dioxide, and trifluoroperacetic acid are commonly used oxidizing agents.
Bromination: Bromine is used as the brominating agent.
Major Products
Oxidation: Trimesic acid, 3,5-dimethyl benzaldehyde, and mesitol (2,4,6-trimethylphenol).
Bromination: Mesityl bromide.
科学的研究の応用
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, forming complexes with metals such as molybdenum.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a precursor in the synthesis of fine chemicals and materials.
作用機序
The mechanism of action of 1,3,5-Trimethyl-2-(2-methylphenoxy)benzene involves its interaction with molecular targets through its aromatic ring and substituents. The electron-donating methyl groups enhance its reactivity in electrophilic aromatic substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): A derivative of benzene with three methyl groups positioned symmetrically around the ring.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different methyl group positions.
1,2,3-Trimethylbenzene (Hemimellitene): An isomer with methyl groups in the 1,2,3 positions.
Uniqueness
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and physical properties compared to its isomers
特性
CAS番号 |
61343-90-6 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C16H18O/c1-11-9-13(3)16(14(4)10-11)17-15-8-6-5-7-12(15)2/h5-10H,1-4H3 |
InChIキー |
AVLOFKYSEMRNAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)





![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)

